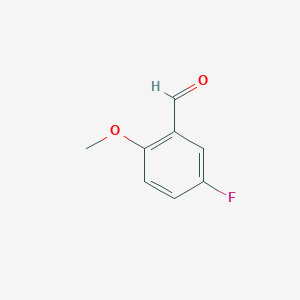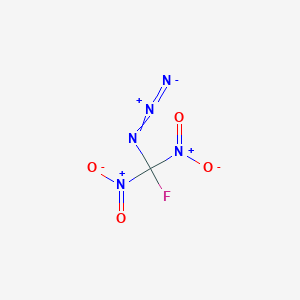![molecular formula C8H15NO3S B106449 1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate CAS No. 127424-06-0](/img/structure/B106449.png)
1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate
Übersicht
Beschreibung
1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate is a chemical compound that is part of the azabicycloalkane family. This compound is of interest due to its potential applications in pharmaceuticals and as a radiopharmaceutical. The derivatives of this compound have been studied for their ability to bind to muscarinic receptors, which are known to be abundant in certain organs, indicating its potential use in imaging and therapeutic applications .
Synthesis Analysis
The synthesis of derivatives of 1-azabicyclo[2.2.2]oct-3-yl methanesulfonate has been achieved through various methods. One approach involves the use of 1,4-disulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen sulfate as a catalyst for the synthesis of biologically active compounds . Another method includes the Wallach triazene approach for the radioiodination of the compound, which has proven to be more effective than direct electrophilic iodination for obtaining no carrier added labeling .
Molecular Structure Analysis
The molecular structure of 1-azabicyclo[2.2.2]oct-3-yl methanesulfonate derivatives is characterized by the presence of an azabicycloalkane core. This structure is crucial for the interaction with muscarinic receptors, as indicated by preliminary distribution studies . The derivatives synthesized exhibit different degrees of iodination, which can affect their binding properties and distribution in the body.
Chemical Reactions Analysis
The chemical reactions involving 1-azabicyclo[2.2.2]oct-3-yl methanesulfonate derivatives are diverse. The gold(I)-catalyzed desulfonylative cyclization strategy is one such reaction, leading to the formation of valuable 1-azabicycloalkane derivatives . This reaction demonstrates the versatility of the compound, as it can undergo nucleophilic attack on the sulfonyl group, resulting in either N-desulfonylation or a unique N-to-O 1,5-sulfonyl migration, depending on the substrate's characteristics .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-azabicyclo[2.2.2]oct-3-yl methanesulfonate derivatives are influenced by their molecular structure and the degree of iodination. The synthesis process, which can be performed in the absence of solvent, highlights the compound's potential for green chemistry applications . The yields of the synthesized derivatives vary depending on the method and the isotopes used, with iodine-123 and iodine-125 being common choices for radiolabeling . The ability of these derivatives to localize in organs with high concentrations of muscarinic receptors suggests specific physical properties that facilitate this targeting .
Wissenschaftliche Forschungsanwendungen
Oxidation of Nauseous Sulfur Compounds
Research by Cantau et al. (2007) explored the oxidation of reduced sulfur compounds, which are by-products in many industrial processes, using photocatalysis or photosensitization. This study highlights the importance of sulfur compound oxidation in reducing harmful effects in industrial and water treatment plants. The research demonstrates the efficiency of different photocatalytic processes and the potential for recycling photocatalytic materials, offering insights into environmental applications of sulfur compound management Cantau et al., 2007.
Genetic Effects of Ethyl Methanesulfonate
Sega (1984) provided a comprehensive review of ethyl methanesulfonate (EMS), a mutagenic agent across various genetic test systems. The study details the mechanisms through which EMS acts, including the alkylation of DNA, and its implications for mutations and chromosomal breakages. This research underscores the genetic impact of methanesulfonates, contributing to our understanding of their effects on DNA and potential in genetic studies Sega, 1984.
Anesthesia in Fish Research
Carter et al. (2010) reviewed the use of tricaine methanesulfonate (TMS) as an anesthetic in fish for research and surgical applications. The study discusses proper use, legal aspects, and physiological effects of TMS, highlighting its importance in ensuring the welfare of fish during scientific procedures. This application demonstrates the role of methanesulfonates in veterinary medicine and research involving aquatic organisms Carter et al., 2010.
Stabilization and Controlled Release of Active Compounds
Chen et al. (2020) discussed the stabilization and controlled release of gaseous/volatile active compounds, such as sulfur dioxide (SO2) for fresh produce preservation. This review categorizes approaches for stabilizing and controlling the release of such compounds, emphasizing the importance of formulation and application methods. The research offers insights into the use of methanesulfonates and related compounds in food science and technology Chen et al., 2020.
Eigenschaften
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-13(10,11)12-8-6-9-4-2-7(8)3-5-9/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEMSVFKCNTWFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CN2CCC1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

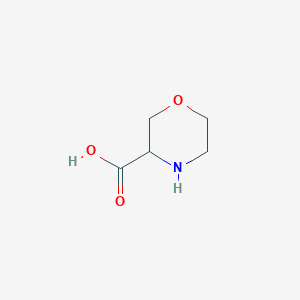
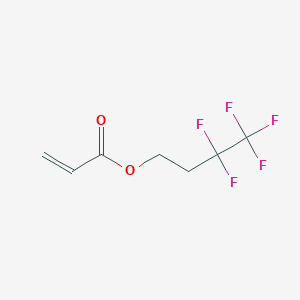
![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)
![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)
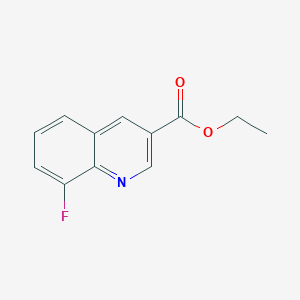
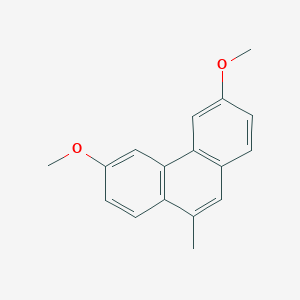
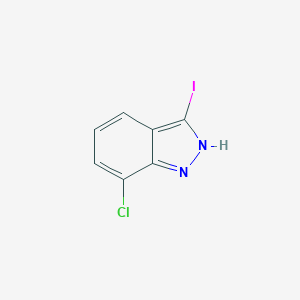
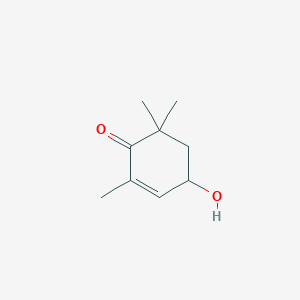
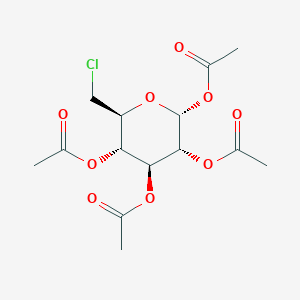
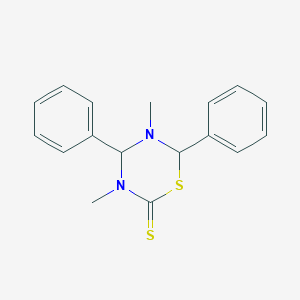
![6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine](/img/structure/B106404.png)
![11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B106405.png)
